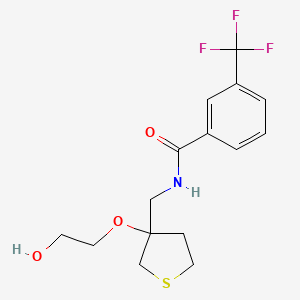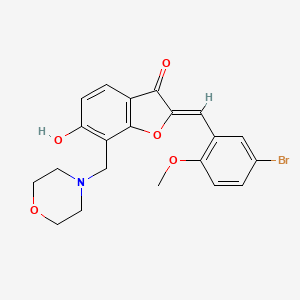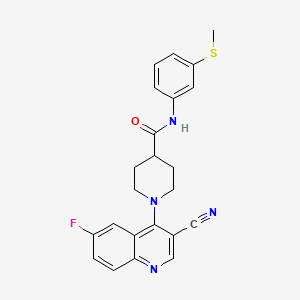![molecular formula C14H20N4O2S B2483462 3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine CAS No. 1421493-46-0](/img/structure/B2483462.png)
3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of imidazo[1,2-a]pyridines involves the cyclization of aminopyridines and chloro ketones, leading to various substituted imidazo[1,2-a]pyridines. These synthetic routes aim at exploring the potential biological activities of the compounds, including their antisecretory and cytoprotective properties against ulcers, although significant activity in this domain was not observed in some studies (Starrett et al., 1989). Additionally, nucleophilic substitution reactions of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides have been employed to synthesize derivatives with antiproliferative activities against human cancer cell lines, highlighting the diverse chemical reactions and properties that can be achieved with this scaffold (Mallesha et al., 2012).
Molecular Structure Analysis The molecular structure of imidazo[1,2-a]pyridines and their derivatives is crucial for their biological activity. Various studies have designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides with different linkers based on the structure of previously discovered compounds in search of potent antimycobacterial activity against drug-sensitive/resistant MTB strains (Lv et al., 2017). These efforts highlight the importance of molecular structure in achieving desired biological effects.
Chemical Reactions and Properties Imidazo[1,2-a]pyridines undergo various chemical reactions, including nucleophilic substitution and cyclization, to generate diverse derivatives with potential biological activities. The chemical reactivity and functional group tolerance of these compounds are explored through synthetic routes that enable the introduction of different substituents, aiming to enhance their biological efficacy and pharmacological profile (Cui et al., 2018).
Physical Properties Analysis The synthesis and characterization of imidazo[1,2-a]pyridine derivatives involve the study of their physical properties, such as solubility and stability, which are critical for their potential application as pharmacological agents. The insertion of functional groups like the piperazine unit has been shown to enhance the aqueous solubility and oral absorption of these compounds, demonstrating the impact of molecular modifications on their physical properties (Shibuya et al., 2018).
Chemical Properties Analysis The chemical properties of imidazo[1,2-a]pyridine derivatives, such as their reactivity and interaction with biological targets, are essential for their pharmacological activities. Studies have focused on the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for antimicrobial, antifungal, and antimalarial activities. These investigations contribute to our understanding of the chemical properties that govern the biological activities of these compounds (Bhatt et al., 2016).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized, targeting potential applications as antiulcer agents. While the compounds showed limited antisecretory activity, some demonstrated significant cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting their potential in treating gastrointestinal disorders (Starrett et al., 1989).
Antimicrobial and Antimalarial Activities
- New sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and showed in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. This highlights the potential of these compounds in developing new antimicrobial and antimalarial drugs (Bhatt et al., 2016).
Antiproliferative Activity Against Cancer Cell Lines
- A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antiproliferative effects against human cancer cell lines. Several compounds showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This suggests their potential application in developing new antimycobacterial drugs (Lv et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine is the Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase . This pathway plays a crucial role in various cellular functions, including cell proliferation, growth, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PI3K, the compound can potentially control the proliferation and growth of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . When the activity of PI3K is inhibited, the production of PIP3 is reduced, which in turn decreases the phosphorylation of Akt. This disruption can lead to a decrease in cell proliferation, growth, and differentiation, which are all crucial processes in the development and progression of cancer .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
The primary result of the compound’s action is the potential inhibition of cancer cell proliferation and growth due to the disruption of the PI3K/Akt signaling pathway . In the context of tuberculosis treatment, an imidazo[1,2-a]pyridine analogue showed significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating a potential broad spectrum of action .
Propriétés
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-21(19,20)17-9-7-16(8-10-17)12-13-11-15-14-5-3-4-6-18(13)14/h3-6,11H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJYHMJMAEPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)


![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)



![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)
